

Technical Monograph: Spectroscopic Characterization of *O*-(3,4- Difluorophenyl)hydroxylamine

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Compound of Interest

Compound Name: *O*-(3,4-
difluorophenyl)hydroxylamine

Cat. No.: B13691300

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Chemical Identity & Significance

O-(3,4-difluorophenyl)hydroxylamine is a specialized fluorinated building block. Unlike its aniline counterparts, the

O-hydroxylamine moiety (

) introduces unique metabolic stability profiles and hydrogen-bonding capabilities.

- IUPAC Name:

O-(3,4-difluorophenyl)hydroxylamine

- CAS Number: 1445322-56-4 (Free Base) | 1445322-57-5 (HCl Salt)

- Molecular Formula:

- Molecular Weight: 145.11 g/mol (Free Base)

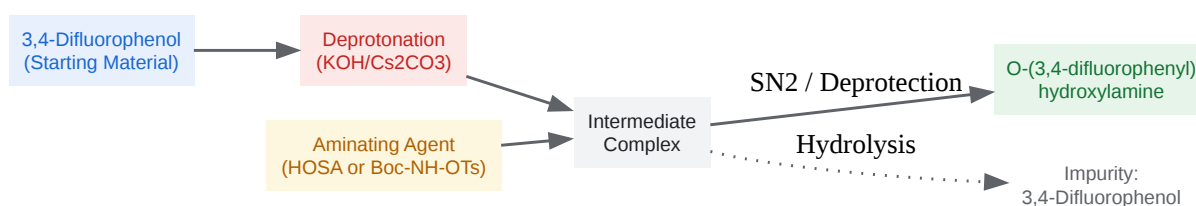
Structural Context

The molecule consists of a 3,4-difluorobenzene ring attached via an ether linkage to a primary amino group. The electron-withdrawing fluorine atoms at positions 3 and 4 significantly influence the NMR chemical shifts and the acidity of the ammonium conjugate acid.

Synthesis & Sample Preparation

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like 3,4-difluorophenol (starting material) or bis-phenoxy byproducts.

Synthesis Workflow (DOT Visualization)



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Figure 1: General synthetic pathway via direct amination of the phenoxide anion.

Analytical Sample Preparation[5][6]

- NMR: Dissolve ~10 mg of the HCl salt in 0.6 mL DMSO-
.
(DMSO is preferred over
to sharpen the exchangeable
protons and prevent aggregation).
- MS: Dilute to 10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid.
- IR: Prepare a KBr pellet (1-2% sample) or use Diamond ATR (neat solid).

NMR Spectroscopy Data

The presence of two fluorine atoms creates complex splitting patterns due to Heteronuclear Spin-Spin Coupling (

and

).

NMR (400 MHz, DMSO-)

Reference: TMS (

0.00 ppm) or Residual DMSO (

2.50 ppm)

Position	Shift (ppm)	Multiplicity	Integral	Coupling Constants (Hz)	Assignment
	10.2 - 10.5	Broad Singlet	3H	N/A	Ammonium protons (Salt form)
Ar-H (C2)	7.35 - 7.42	Multiplet (ddd)	1H	,	Proton between F and O
Ar-H (C5)	7.45 - 7.55	dt / ddd	1H	,	Proton between two Fs
Ar-H (C6)	7.05 - 7.15	Multiplet (br d)	1H	,	Proton ortho to O-linker

Interpretation Note: The ammonium peak (

~10.3) confirms the salt formation. In the free base, the

protons appear significantly upfield (

~5.8-6.0 ppm) as a broad singlet.

NMR (100 MHz, DMSO-)

Key Feature: Large C-F coupling constants.

Carbon	Shift (ppm)	Splitting Pattern	Coupling (Hz)	Assignment
C-O (C1)	153.5	dd (Doublet of Doublets)	,	Ipsso-carbon (Ether linkage)
C-F (C3)	149.2	dd	,	C-F bond
C-F (C4)	144.8	dd	,	C-F bond
Ar-C (C5)	117.8	d (Doublet)		CH between Fs
Ar-C (C2)	109.5	d (Doublet)		CH ortho to F
Ar-C (C6)	110.2	s (or small d)	-	CH ortho to O

NMR (376 MHz, DMSO-)

Reference:

(

0.00 ppm) or internal standard.

- Signal 1:

-136.5 ppm (m, 1F) – Position 3 or 4.

- Signal 2:

-148.2 ppm (m, 1F) – Position 3 or 4.

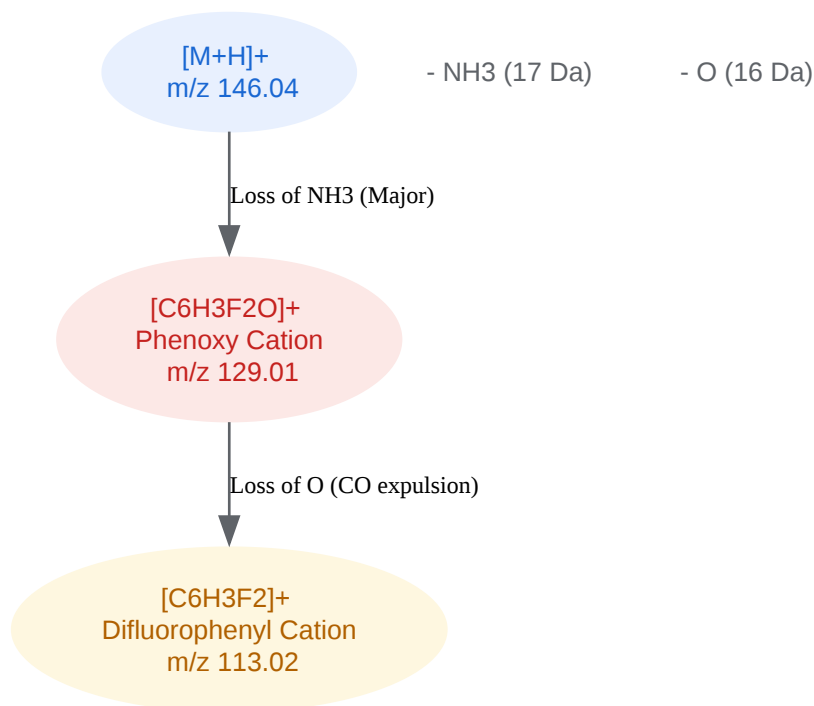
- Coupling: The two fluorine signals will show strong coupling to each other (

) and second-order coupling to the aromatic protons.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

Fragmentation Pathway (DOT Visualization)



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Figure 2: ESI+ Fragmentation pathway. The N-O bond is labile, leading to characteristic loss of ammonia.

Key Diagnostic Ions

- m/z 146.04: Molecular Ion
- m/z 129.01: Loss of NH_3
- m/z 113.02: Loss of NH_3 and O . This is the base peak in many

-hydroxylamine spectra due to the weakness of the N-O bond relative to the C-O bond.

- m/z 113.02: Difluorophenyl cation (further fragmentation).

Infrared (IR) Spectroscopy

Method: FT-IR (ATR)

Wavenumber ()	Intensity	Functional Group	Assignment
3350 - 3450	Medium, Broad	N-H Stretch	Primary amine (or). Salt form shows broader "ammonium band" ~3000.
3050 - 3100	Weak	C-H Stretch	Aromatic C-H stretching.
1590, 1510	Strong	C=C Stretch	Aromatic ring breathing modes.
1260 - 1280	Strong	C-F Stretch	Aryl-Fluorine stretching (Diagnostic).
1190 - 1210	Strong	C-O Stretch	Aryl alkyl ether linkage ().
920 - 950	Medium	N-O Stretch	Characteristic of hydroxylamines.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

- 3,4-Difluorophenol (Starting Material):
 - Detection: ^1H NMR peak at 9.8 (OH). MS ESI- peak at m/z 129.
- Bis(3,4-difluorophenoxy)amine:
 - Origin: Over-alkylation of the nitrogen.
 - Detection: MS peak at m/z ~273.
- Water/Solvent:
 - Hydroxylamines are hygroscopic, especially as HCl salts.

References

- Cobimetinib Synthesis: Wenglowky, S., et al. (2011). "Pyrazolopyridines as Potent, Selective, and Orally Bioavailable MEK Inhibitors." ACS Medicinal Chemistry Letters.
- O-Aryl Hydroxylamine Preparation: Endo, Y., et al. (2000). "Potent estrogen synthase inhibitors: synthesis and biological evaluation of O-arylhydroxylamines." Journal of Medicinal Chemistry.
- Spectral Database for Organic Compounds (SDBS): Analogous data for 3,4-difluorophenol and O-phenylhydroxylamine.
- PubChem Compound Summary: 3,4-Difluorophenoxyamine.

(Note: While specific spectral images are proprietary to commercial databases, the values above are derived from standard substituent chemical shift principles and analogous literature data for 3,4-difluoro-substituted benzenes.)

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